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tetraphenylborate

Cat. No.: B099826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetraphenylphosphonium tetraphenylborate, with the chemical formula

[P(C₆H₅)₄]⁺[B(C₆H₅)₄]⁻, is an ionic compound that serves as a valuable tool in various chemical

and pharmaceutical applications. Its bulky and lipophilic nature, combined with its thermal

stability, makes it a useful phase-transfer catalyst and a reference standard in analytical

chemistry. This technical guide provides a comprehensive overview of the structure of

tetraphenylphosphonium tetraphenylborate, including its physicochemical properties, a

detailed experimental protocol for its synthesis, and an examination of its crystal structure.

Physicochemical Properties
Tetraphenylphosphonium tetraphenylborate is a white to off-white crystalline solid.[1][2][3] It

is generally insoluble in water but exhibits good solubility in many organic solvents.[3] The

compound is characterized by a high melting point, reflecting the strong ionic interactions

between the large, non-coordinating cation and anion.
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Property Value Reference

Molecular Formula C₄₈H₄₀BP [1][2]

Molecular Weight 658.62 g/mol [2]

Appearance
White to off-white crystalline

solid
[1][3]

Melting Point >300 °C [4]

Solubility
Insoluble in water; Soluble in

many organic solvents
[3]

Synthesis of Tetraphenylphosphonium
Tetraphenylborate
The synthesis of tetraphenylphosphonium tetraphenylborate is typically achieved through a

salt metathesis reaction, which involves the exchange of ions between two soluble salt

reactants to form a new, often insoluble, product.[4][5]

Experimental Protocol: Salt Metathesis Reaction
Materials:

Tetraphenylphosphonium bromide ([P(C₆H₅)₄]Br)

Sodium tetraphenylborate (Na[B(C₆H₅)₄])

Deionized water

Ethanol

Beakers

Magnetic stirrer and stir bar

Buchner funnel and filter paper
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Vacuum flask

Drying oven

Procedure:

Preparation of Reactant Solutions:

Dissolve a stoichiometric amount of tetraphenylphosphonium bromide in a minimal

amount of warm deionized water in a beaker with stirring.

In a separate beaker, dissolve an equimolar amount of sodium tetraphenylborate in

deionized water.

Precipitation:

Slowly add the sodium tetraphenylborate solution to the stirring tetraphenylphosphonium

bromide solution.

A white precipitate of tetraphenylphosphonium tetraphenylborate will form immediately

due to its low solubility in water.

Continue stirring the mixture for 30 minutes to ensure complete precipitation.

Isolation and Purification:

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

Wash the collected solid with several portions of deionized water to remove any soluble

byproducts, such as sodium bromide.

Further wash the solid with a small amount of cold ethanol to remove any remaining

impurities.

Drying:

Dry the purified tetraphenylphosphonium tetraphenylborate in a drying oven at a

temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is
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achieved.

Logical Workflow for Synthesis

Reactant Preparation

Dissolve [P(C₆H₅)₄]Br
in deionized water

Mix Solutions &
Precipitate [P(C₆H₅)₄]⁺[B(C₆H₅)₄]⁻

Dissolve Na[B(C₆H₅)₄]
in deionized water

Isolate Precipitate
(Vacuum Filtration)

Wash with
Deionized Water

Wash with
Cold Ethanol

Dry the Product

Click to download full resolution via product page

Workflow for the synthesis of tetraphenylphosphonium tetraphenylborate.

Crystal Structure of Tetraphenylphosphonium
Tetraphenylborate
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The three-dimensional arrangement of ions in the solid state is determined by single-crystal X-

ray diffraction. While a complete, publicly available crystal structure for

tetraphenylphosphonium tetraphenylborate is not readily found, the structure can be

inferred with high confidence from the well-characterized structures of its constituent ions and

related compounds, such as tetraisopropylphosphonium tetraphenylborate.[6]

The tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and the tetraphenylborate anion

([B(C₆H₅)₄]⁻) are both large, sterically hindered ions with tetrahedral geometry around the

central phosphorus and boron atoms, respectively. The four phenyl groups in each ion are

arranged in a propeller-like fashion.

Ionic Interaction Diagram
The solid-state structure is dominated by electrostatic interactions between the positively

charged tetraphenylphosphonium cation and the negatively charged tetraphenylborate anion.

The large size of both ions leads to a crystal lattice with significant void space.

Tetraphenylphosphonium Cation ([P(C₆H₅)₄]⁺)

Tetraphenylborate Anion ([B(C₆H₅)₄]⁻)

P⁺

Phenyl Phenyl Phenyl Phenyl B⁻
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Phenyl Phenyl Phenyl Phenyl
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Ionic interaction between the tetraphenylphosphonium cation and tetraphenylborate anion.

Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of tetraphenylphosphonium tetraphenylborate
would follow a standard procedure for small molecule crystallography.

1. Crystal Growth:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated

solution of the compound in an appropriate organic solvent, such as acetonitrile or a mixture

of dichloromethane and hexane.[5][7]

2. Data Collection:

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray

diffractometer.

The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal

vibrations.

The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073

Å) at the crystal.[5]

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the

crystal lattice, producing a unique diffraction pattern of spots.

The intensities and positions of these diffracted spots are recorded by a detector.[5]

3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space

group of the crystal.

The initial positions of the atoms in the asymmetric unit are determined using direct methods

or Patterson methods.

The atomic positions and their thermal displacement parameters are then refined using a

least-squares algorithm to obtain the best fit between the observed and calculated diffraction
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patterns.[5]

Conclusion
Tetraphenylphosphonium tetraphenylborate is a compound of significant interest due to its

utility in various chemical processes. Its structure is defined by the electrostatic attraction

between two large, sterically demanding ions. The synthesis is straightforward via a salt

metathesis reaction, and its detailed solid-state structure can be elucidated using single-crystal

X-ray diffraction techniques. This guide provides the foundational knowledge for researchers

and professionals working with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tetraphenylphosphonium tetraphenylborate | C48H40BP | CID 9831062 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. scbt.com [scbt.com]

3. CAS 15525-15-2: tetraphenylphosphonium tetraphenylborate [cymitquimica.com]

4. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

5. mdpi.com [mdpi.com]

6. portal.fis.tum.de [portal.fis.tum.de]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of
Tetraphenylphosphonium Tetraphenylborate]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b099826#what-is-the-structure-of-
tetraphenylphosphonium-tetraphenylborate]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.mdpi.com/2073-4352/13/7/1088
https://www.benchchem.com/product/b099826?utm_src=pdf-body
https://www.benchchem.com/product/b099826?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Tetraphenylphosphonium-tetraphenylborate
https://pubchem.ncbi.nlm.nih.gov/compound/Tetraphenylphosphonium-tetraphenylborate
https://www.scbt.com/p/tetraphenylphosphonium-tetraphenylborate-15525-15-2
https://cymitquimica.com/cas/15525-15-2/
https://en.wikipedia.org/wiki/Sodium_tetraphenylborate
https://www.mdpi.com/2073-4352/13/7/1088
https://portal.fis.tum.de/en/publications/structural-correlations-between-the-tetraisopropylphosphonium-cat-2/
https://www.researchgate.net/publication/353430966_Growth_and_Characterization_of_Tetraphenylphosphonium_Bromide_Crystal
https://www.benchchem.com/product/b099826#what-is-the-structure-of-tetraphenylphosphonium-tetraphenylborate
https://www.benchchem.com/product/b099826#what-is-the-structure-of-tetraphenylphosphonium-tetraphenylborate
https://www.benchchem.com/product/b099826#what-is-the-structure-of-tetraphenylphosphonium-tetraphenylborate
https://www.benchchem.com/product/b099826#what-is-the-structure-of-tetraphenylphosphonium-tetraphenylborate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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